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Compound of Interest

Compound Name:
5-Chloro-2,3-

dihydroxybenzaldehyde

CAS No.: 73275-96-4

Cat. No.: B2483188 Get Quote

Technical Guide: 5-Chloro-2,3-
dihydroxybenzaldehyde
Molecular Scaffold for Bioactive Ligands and Pharmaceutical Intermediates[1]

Executive Summary
5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4) is a highly functionalized aromatic

aldehyde characterized by a catechol moiety (vicinal diol), an aldehyde group, and a chlorine

substituent.[1][2][3][4] This specific substitution pattern confers unique electronic and steric

properties, making it a privileged scaffold in medicinal chemistry. It serves as a critical

precursor for Schiff base ligands (used in metallodrugs) and is investigated for its antimicrobial,

antioxidant, and enzyme-inhibitory activities.

This guide provides a comprehensive structural analysis, a validated synthesis protocol using

sulfuryl chloride, and detailed characterization data to support experimental reproducibility.

Chemical Identity & Physicochemical Profile[5][6][7]
[8][9][10][11]
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Parameter Specification

IUPAC Name 5-Chloro-2,3-dihydroxybenzaldehyde

CAS Number 73275-96-4

Molecular Formula

Molecular Weight 172.57 g/mol

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Acidity (

)
~7.5 (Predicted for 2-OH), ~10.5 (3-OH)

Structural Analysis
The molecule features a 2,3-dihydroxy substitution pattern, distinguishing it from the more

common 2,4- or 2,5-isomers.

Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong

intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde (C-2-OH

O=C-1). This stabilizes the planar conformation and reduces the acidity of the 2-OH proton
compared to the 3-OH.

Electronic Effects:

Aldehyde (C1): Strong electron-withdrawing group (EWG), directs meta.

Hydroxyls (C2, C3): Strong electron-donating groups (EDG), direct ortho/para.

Chlorine (C5): Weakly deactivating but ortho/para directing (induction vs. resonance).

Substitution Logic: The 5-position is electronically activated by the 2-OH (para-direction) and

the aldehyde (meta-direction), making it the most nucleophilic site for electrophilic aromatic

substitution (SEAr) on the 2,3-dihydroxybenzaldehyde scaffold.
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Synthetic Pathway & Mechanism[5][8][12][13][14]
The most reliable route to 5-Chloro-2,3-dihydroxybenzaldehyde involves the direct

regioselective chlorination of 2,3-dihydroxybenzaldehyde using sulfuryl chloride (

). This method avoids the harsh conditions of chlorine gas and offers better selectivity.

Reaction Scheme (Graphviz)
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Caption: Regioselective chlorination pathway via electrophilic aromatic substitution.

Validated Experimental Protocol
Objective: Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde on a 10 mmol scale.

Reagents:

2,3-Dihydroxybenzaldehyde (1.38 g, 10 mmol)

Sulfuryl chloride (

) (1.48 g, 11 mmol)

Glacial Acetic Acid (15 mL)

Diethyl Ether (for workup)

Methodology:

Dissolution: In a 50 mL round-bottom flask equipped with a drying tube (
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), dissolve 1.38 g of 2,3-dihydroxybenzaldehyde in 15 mL of glacial acetic acid. Stir at room
temperature until fully dissolved.

Chlorination: Cool the solution to 10-15°C using a water bath. Add sulfuryl chloride (1.48 g)

dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution:

and

gases are evolved; perform in a fume hood.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor

reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the starting

material (

) should disappear, replaced by a slightly less polar product spot.

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate

should form immediately.

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

mL) to remove residual acid.

Purification: Recrystallize the crude solid from hot ethanol/water (1:1).

Yield: Expected yield is 65-75% (approx. 1.1 - 1.3 g).

Mechanism Note: The 2-OH group activates the 5-position (para) more strongly than the 3-OH

activates the 4-position (ortho), due to steric hindrance at C4 and the cooperative meta-

directing effect of the aldehyde group toward C5.

Characterization & Spectral Data
To validate the structure, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)[5][15]
Solvent: DMSO-

H NMR (400 MHz):
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10.15 (s, 1H, CHO): Characteristic aldehyde singlet.

9.80 (br s, 1H, 2-OH): Deshielded due to intramolecular H-bond.

9.45 (br s, 1H, 3-OH): Broad singlet, exchangeable with

.

7.25 (d,

Hz, 1H, H-6): Meta-coupling to H-4.

7.05 (d,

Hz, 1H, H-4): Meta-coupling to H-6.

Note: The coupling constant (

Hz) confirms the meta relationship of the aromatic protons, verifying the 5-chloro
substitution.

Infrared Spectroscopy (FT-IR)[10]
3350-3450 cm

: O-H stretching (broad).

1660 cm

: C=O stretching (Aldehyde). Shifted to lower frequency due to conjugation and H-bonding.

1605, 1475 cm

: C=C aromatic skeletal vibrations.

780 cm

: C-Cl stretching.

Mass Spectrometry (MS)
Ionization: ESI- or EI
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m/z: 172 (

) and 174 (

).

Isotope Pattern: A characteristic 3:1 intensity ratio for the molecular ion peaks confirms the

presence of one chlorine atom.

Reactivity & Pharmaceutical Applications[6][11][12]
This scaffold is primarily used as a "warhead" or chelating unit in drug design.

A. Schiff Base Formation (Ligand Synthesis)
The aldehyde group reacts readily with primary amines to form azomethine (-C=N-) linkages.

These ligands are privileged structures for coordinating transition metals (Cu, Zn, Ni).

Protocol for Schiff Base Derivative:

Mix equimolar amounts of 5-chloro-2,3-dihydroxybenzaldehyde and a primary amine (e.g.,

4-aminophenol) in hot ethanol.

Add catalytic glacial acetic acid (2-3 drops).

Reflux for 3-4 hours.

Cool to precipitate the Schiff base (colored solid).

B. Biological Activity Pathways
The compound exhibits bioactivity through two primary mechanisms:

Redox Cycling: The catechol moiety (2,3-dihydroxy) can undergo oxidation to an o-quinone,

generating Reactive Oxygen Species (ROS) that can induce apoptosis in cancer cells or

bacteria.

Metal Chelation: The O-O or N-O (in Schiff bases) coordination pocket inhibits

metalloenzymes (e.g., urease, tyrosinase) by sequestering the active site metal ion.
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Reactivity Map (Graphviz)
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Caption: Functional derivatization and biological application pathways.

References
Synthesis of Chlorinated Phenols: Silberrad, O. "The Chlorination of Benzene and Phenol

Derivatives with Sulfuryl Chloride."[5] Journal of the Chemical Society, Transactions, 1921,

119, 2029.[5]

Schiff Base Antimicrobial Activity: Shi, L., et al. "Synthesis and antimicrobial activities of

Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal

Chemistry, 2007, 42(4), 558-564.

Sulfuryl Chloride Reagent Profile: Zeng, X., et al.[6][7][8] "Application of Sulfuryl Chloride for

the Quick Construction of β-Chlorotetrahydrofuran Derivatives." Synthesis, 2013, 45, 2391-

2396.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2483188?utm_src=pdf-body-img
https://patents.google.com/patent/US3920757A/en
https://patents.google.com/patent/US3920757A/en
https://www.sciencemadness.org/smwiki/index.php/Sulfuryl_chloride
https://www.researchgate.net/publication/264622862_Sulfuryl_Chloride_A_Versatile_Alternative_to_Chlorine
https://www.organic-chemistry.org/abstracts/lit4/145.shtm
https://www.organic-chemistry.org/abstracts/lit4/145.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2483188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Structure & H-Bonding (Related Isomer): Jin, S. "Crystal structure of 5-chloro-2-

hydroxybenzaldehyde." Zeitschrift für Kristallographie, 2011, 226(4).

PubChem Compound Summary: "5-Chloro-2,3-dihydroxybenzaldehyde (CID 14766072)."

National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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